molecular formula C8H5N3S B579760 7H-Thiazolo[5,4-e]indazole CAS No. 19546-92-0

7H-Thiazolo[5,4-e]indazole

Katalognummer: B579760
CAS-Nummer: 19546-92-0
Molekulargewicht: 175.209
InChI-Schlüssel: OBVBYASRAPTFFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Thiazolo[5,4-e]indazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Thiazolo[5,4-e]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with hydrazines, followed by cyclization to form the thiazoloindazole core. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

7H-Thiazolo[5,4-e]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7H-Thiazolo[5,4-e]indazole involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound’s interactions with other biological targets, such as cancer cells or microbial pathogens, are still under investigation, but they likely involve similar binding and inhibition mechanisms.

Vergleich Mit ähnlichen Verbindungen

7H-Thiazolo[5,4-e]indazole can be compared to other heterocyclic compounds with similar structures and properties:

The unique combination of the thiazole and indazole rings in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

19546-92-0

Molekularformel

C8H5N3S

Molekulargewicht

175.209

IUPAC-Name

6H-pyrazolo[3,4-g][1,3]benzothiazole

InChI

InChI=1S/C8H5N3S/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-4H,(H,10,11)

InChI-Schlüssel

OBVBYASRAPTFFQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1NN=C3)SC=N2

Synonyme

6H-Pyrazolo[3,4-g]benzothiazole(8CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.